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Compound of Interest

Compound Name: 4-Aminophenylboronic acid

Cat. No.: B1224232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
aminophenylboronic acid, a versatile building block in medicinal chemistry and materials

science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics, offering a foundational dataset for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for 4-aminophenylboronic acid and its common derivative, the pinacol ester.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of 4-Aminophenylboronic Acid Pinacol Ester
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.63 Doublet (d) 2H
Aromatic C-H (ortho to

-B(O)₂)

6.65 Doublet (d) 2H
Aromatic C-H (ortho to

-NH₂)

3.83 Broad (b) 2H -NH₂

1.32 Singlet (s) 12H -C(CH₃)₂

Note: Data is for the pinacol ester derivative in CDCl₃. The chemical shifts for the free boronic

acid may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of 4-Aminophenylboronic Acid Pinacol Ester

Chemical Shift (δ, ppm) Assignment

156.9 C-NH₂

150.4 (broad) C-B

141.9, 123.3 Aromatic Carbons

83.1 -O-C(CH₃)₂

23.9 -C(CH₃)₂

Note: Data is for the pinacol ester derivative in CDCl₃. The carbon attached to boron often

shows a broad signal.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Phenylboronic Acids
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3500-3300 N-H Stretch Primary Amine (-NH₂)

3100-3000 Aromatic C-H Stretch Phenyl Ring

1600-1585, 1500-1400 C-C Stretch (in-ring) Phenyl Ring

1335–1250 C–N Stretch Aromatic Amine

1090-1000 B-C Stretch Boron-Carbon Bond

750-500 Out-of-plane vibrations Boronate Esters

Note: These are characteristic ranges. The exact peak positions for 4-aminophenylboronic
acid may vary based on the sample preparation and physical state.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are generalized protocols for obtaining NMR and IR spectra of 4-aminophenylboronic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-aminophenylboronic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ for the pinacol ester). Ensure

the sample is fully dissolved.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to the specific solvent.

Acquire a ¹H NMR spectrum, typically with 16-64 scans.

Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate

signal-to-noise ratio.

Data Processing:
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Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-aminophenylboronic acid powder directly onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the chemical structure and the resulting spectroscopic data.
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Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 4-Aminophenylboronic Acid.
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Relationship between Structure and Spectroscopic Data

NMR Spectroscopy IR Spectroscopy
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Click to download full resolution via product page

Caption: Relationship between Structure and Spectroscopic Data.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminophenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224232#spectroscopic-data-nmr-ir-of-4-
aminophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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